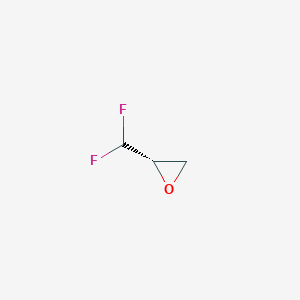

(2S)-2-(Difluoromethyl)oxirane

Description

Significance of Chiral Fluoro-organic Compounds in Advanced Chemical Synthesis

Chiral fluoro-organic compounds are molecules that contain both fluorine atoms and a stereocenter, rendering them non-superimposable on their mirror images. The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has made them indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comresearchgate.net

The unique properties imparted by fluorine are a direct result of its high electronegativity, the strength of the carbon-fluorine (C-F) bond, and its relatively small size. numberanalytics.comtaylorandfrancis.com The C-F bond is the strongest single bond to carbon, which often enhances the metabolic and thermal stability of the molecule. researchgate.nettaylorandfrancis.com This increased stability is a highly desirable trait in drug design, as it can lead to improved pharmacokinetic profiles. researchgate.netacs.org

Furthermore, the introduction of fluorine can influence a molecule's conformation, pKa, and binding affinity to biological targets like enzymes. researchgate.netacs.org In medicinal chemistry, replacing a hydrogen atom or a hydroxyl group with fluorine can lead to enhanced potency and selectivity of a drug candidate. acs.orgacs.org The presence of fluorine can also improve a compound's membrane permeability and bioavailability. researchgate.nettaylorandfrancis.com The development of asymmetric synthesis methods to create these chiral fluorinated molecules with high enantiomeric purity is a major focus of modern organic chemistry. rsc.orgpsu.edu

Key Impacts of Fluorine in Chiral Molecules:

| Property Affected | Consequence in Chemical and Medicinal Applications |

| Metabolic Stability | Increased due to the high strength of the C-F bond, often leading to longer-lasting drugs. researchgate.nettaylorandfrancis.comacs.org |

| Binding Affinity | Can be enhanced as fluorine's electronegativity alters electronic interactions with enzyme active sites. researchgate.net |

| Lipophilicity | Fluorine substitution can modulate a molecule's balance between water and fat solubility, affecting its absorption and distribution in the body. acs.org |

| Conformation | The presence of fluorine can influence the three-dimensional shape of a molecule, which is critical for its interaction with biological targets. acs.org |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, impacting ionization and solubility. acs.org |

The pursuit of novel chiral fluorinated building blocks is driven by the need to expand the available chemical space for drug discovery and materials science. nih.govrsc.org Compounds like (2S)-2-(Difluoromethyl)oxirane, which contain a difluoromethylated stereocenter, are part of this expanding arsenal, offering unique structural motifs for synthetic chemists. nih.gov

The Oxirane Moiety as a Versatile Synthetic Intermediate and Chiral Building Block

The oxirane, or epoxide, is a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring structure makes oxiranes highly reactive and thus exceptionally useful as synthetic intermediates. fiveable.me The inherent ring strain provides a strong thermodynamic driving force for ring-opening reactions, which can be initiated by a wide array of nucleophiles, including amines, alcohols, and thiols. fiveable.me

This reactivity allows chemists to introduce two new functional groups with defined stereochemistry, making oxiranes a cornerstone of modern organic synthesis. fiveable.meorientjchem.org When the oxirane is chiral, these ring-opening reactions can proceed with high regio- and stereoselectivity, enabling the construction of complex, stereochemically rich molecules from simple starting materials. sioc-journal.cnnih.gov

Chiral epoxides are considered powerful building blocks in asymmetric synthesis. researchgate.netderpharmachemica.com Their value is demonstrated in the synthesis of numerous biologically active natural products and pharmaceutical agents. orientjchem.orgsioc-journal.cn Methodologies like the Sharpless asymmetric epoxidation have made a wide range of chiral 2,3-epoxy alcohols readily accessible with high enantiomeric purity. nih.govnih.govresearchgate.net

The versatility of the oxirane ring is further highlighted by its participation in various transformations:

Nucleophilic Ring-Opening: The cornerstone of epoxide chemistry, allowing for the formation of 1,2-difunctionalized compounds such as amino alcohols and diols. fiveable.mesioc-journal.cnnih.gov

Rearrangements: Under certain conditions, oxiranes can rearrange to form carbonyl compounds or allylic alcohols.

Polymerization: Epoxides can undergo ring-opening polymerization to form polyethers, which have applications in materials science.

The combination of a chiral center and the versatile reactivity of the epoxide ring makes compounds like this compound particularly valuable. The difluoromethyl group adds another layer of complexity and potential, influencing the reactivity of the adjacent epoxide and providing a fluorinated motif for incorporation into larger, more complex target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(difluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCQYMALCXGFFQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2s 2 Difluoromethyl Oxirane

Nucleophilic Ring-Opening Reactions

The high ring strain and polarized carbon-oxygen bonds make the oxirane ring susceptible to attack by a wide range of nucleophiles. nih.gov The presence of the adjacent CHF₂ group significantly influences the electronic properties of the two carbons in the ring, playing a crucial role in the regioselectivity of the attack.

The ring-opening of epoxides can proceed via an Sₙ2 mechanism, which involves the backside attack of a nucleophile on one of the carbon atoms of the ring, leading to an inversion of stereochemistry at the reaction center. nih.govbeilstein-journals.org In unsymmetrically substituted oxiranes like (2S)-2-(difluoromethyl)oxirane, the nucleophile can attack either the substituted carbon (C2) or the unsubstituted carbon (C3).

The regioselectivity is governed by a combination of steric and electronic factors. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom (C3). researchgate.net This is the typical outcome for Sₙ2 reactions. However, the powerful electron-withdrawing inductive effect of the difluoromethyl group makes the adjacent carbon (C2) more electrophilic. This electronic activation can counteract steric hindrance, favoring attack at the more substituted C2 position.

This phenomenon has been observed in related fluorinated epoxides. For instance, the ring-opening of hexafluoropropylene oxide (HFPO) with nucleophiles preferentially occurs at the more hindered CF₃-substituted carbon. mdpi.com This "abnormal" regioselectivity is attributed to the stabilization of the transition state by the strongly electron-withdrawing group. A similar effect is anticipated for the CHF₂ group, suggesting that nucleophilic attack at the C2 position of this compound is a highly plausible pathway, leading to the formation of 1-substituted-3,3-difluoro-propan-2-ol derivatives.

The reaction is expected to be stereospecific. Given the (2S) configuration of the starting material, an Sₙ2 attack at C2 would result in a product with an (R) configuration at that center. Conversely, an attack at C3 would not affect the stereocenter at C2, yielding a product with the (S) configuration retained.

| Nucleophile (Nu⁻) | Attacking Position | Expected Major Product | Product Stereochemistry |

| Hydroxide (OH⁻) | C2 (electronically favored) | 1,1-Difluoropropane-2,3-diol | (2R) |

| Alkoxide (RO⁻) | C2 (electronically favored) | 1-Alkoxy-3,3-difluoropropan-2-ol | (2R) |

| Azide (N₃⁻) | C2 (electronically favored) | 2-Azido-1,1-difluoropropan-2-ol | (2R) |

| Thiolate (RS⁻) | C3 (sterically favored) | 1-(Alkylthio)-3,3-difluoropropan-2-ol | (2S) |

| Amine (RNH₂) | C3 (sterically favored) | 1-(Alkylamino)-3,3-difluoropropan-2-ol | (2S) |

The regioselectivity of the ring-opening reaction can be further controlled by the use of catalysts. Lewis acids and Brønsted acids can coordinate to the epoxide oxygen, activating the ring and facilitating its opening.

Under acidic conditions, the reaction mechanism can shift towards an Sₙ1-like character. The protonated or Lewis acid-coordinated epoxide develops a partial positive charge on the carbon atom that can better stabilize it. The carbon atom adjacent to the difluoromethyl group (C2) is better able to stabilize a positive charge due to the electron-withdrawing nature of the substituent, which polarizes the C-O bond. Consequently, acid-catalyzed ring-opening is expected to strongly favor nucleophilic attack at the C2 position. nih.gov Various Lewis acids such as scandium triflate (Sc(OTf)₃) and indium triflate (In(OTf)₃) have been shown to be effective catalysts for such transformations in related systems. researchgate.net

Interestingly, studies on the similar compound (S)-(−)-2-(trifluoromethyl)oxirane have shown that ring-opening can proceed with high regioselectivity in polar, hydrogen-bond-donating solvents like hexafluoro-2-propanol even without a catalyst. rsc.org This suggests that the solvent itself can act as a proton donor to activate the epoxide ring. Frustrated Lewis Pairs (FLPs) have also been successfully employed to mediate the ring-opening of 2-(trifluoromethyl)oxirane, indicating their potential applicability to the difluoromethyl analogue. helsinki.fi

Rearrangement Reactions (e.g., Semipinacol Rearrangements)

Epoxides, particularly α-hydroxy epoxides, are known to undergo semipinacol rearrangements, which are classified as Type 3 semipinacol rearrangements. wikipedia.orgsynarchive.com This reaction involves the Lewis acid- or Brønsted acid-promoted opening of the epoxide ring to generate an electrophilic carbon center (often a carbocation or a species with significant carbocationic character) vicinal to an oxygen-containing carbon. This is followed by a 1,2-migration of a substituent (hydride, alkyl, or aryl) to the electrophilic center, which generates a carbonyl group. rsc.org

For this compound, a rearrangement could be induced under acidic conditions. Protonation of the epoxide oxygen followed by ring-opening would generate a carbocation preferentially at the C2 position. A subsequent 1,2-hydride shift from C3 to C2 would lead to the formation of 1,1-difluoroacetone. This transformation provides a pathway to difluorinated ketones from fluorinated epoxides. While this reaction is mechanistically plausible, specific examples involving this compound require further investigation. The general mechanism for a Type 3 semipinacol rearrangement is initiated by the activation of the epoxide ring. sjtu.edu.cn

Transformations Involving the Difluoromethyl Moiety

The difluoromethyl group itself possesses unique reactivity that can be exploited. While the C-F bonds are generally strong and unreactive, the C-H bond of the CHF₂ group is weakly acidic and can be deprotonated under certain conditions. However, transformations involving this moiety while it is attached to an intact oxirane ring are not widely documented and would need to overcome the inherent reactivity of the strained ring.

More commonly, transformations of the difluoromethyl group are performed on the products obtained after the ring-opening of the oxirane. For example, the hydroxyl group in the ring-opened products can be used as a directing group for subsequent reactions. The synthesis of difluoromethyl ethers can be achieved through the reaction of phenols with difluoromethyltriflate, a reaction that proceeds under mild aqueous conditions. nih.gov While this is not a direct transformation of the CHF₂ group on the oxirane, it highlights the synthetic utility of the difluoromethyl group in the products derived from it. The development of methods to directly functionalize the C-H bond of the difluoromethyl group in complex molecules remains an active area of research.

Applications of 2s 2 Difluoromethyl Oxirane As a Chiral Building Block in Advanced Organic Synthesis

Construction of Enantiomerically Pure Complex Molecules

The primary utility of (2S)-2-(Difluoromethyl)oxirane lies in its predictable reactivity toward nucleophiles. The epoxide ring undergoes SN2-type ring-opening reactions, which occur with high regioselectivity and an inversion of stereochemistry. beilstein-journals.org This allows for the precise installation of various functional groups at the C3 position, extending the carbon skeleton and creating more complex chiral molecules.

The electron-withdrawing nature of the difluoromethyl group strongly influences the regioselectivity of the ring-opening, directing nucleophilic attack to the less substituted carbon (C3). This inherent electronic bias ensures the formation of a single regioisomer, which is critical for the synthesis of enantiomerically pure compounds. For instance, the reaction with organocuprates or Grignard reagents can be used to form new carbon-carbon bonds, elongating the chain while retaining the chiral integrity of the C2 stereocenter. These resulting chiral alcohols are versatile intermediates that can be carried forward through multi-step syntheses to generate complex natural product analogues or other intricate molecular architectures.

The stereospecificity of the epoxide opening is fundamental to its application as a chiral building block. Because the starting oxirane is enantiopure, the resulting products maintain high optical purity, obviating the need for challenging chiral separations at later stages of a synthetic sequence. This makes this compound an efficient and atom-economical choice for constructing molecules with multiple stereocenters.

Role in the Synthesis of Chiral Heterocyclic Scaffolds

Chiral heterocyclic frameworks are ubiquitous in pharmaceuticals and agrochemicals. researchgate.net this compound serves as a potent precursor for a variety of chiral fluorinated heterocycles through intramolecular or intermolecular cyclization strategies. The ring-opening of the epoxide with bifunctional nucleophiles is a common and effective method for constructing these scaffolds. nih.gov

For example, reaction with primary amines or amino alcohols initiates a sequence where the nucleophilic amine opens the epoxide ring to form a chiral amino alcohol intermediate. This intermediate can then undergo a subsequent intramolecular cyclization to yield substituted chiral morpholines, piperazines, or other nitrogen-containing heterocycles. The stereochemistry of the oxirane directly translates to the stereochemistry of the final heterocyclic product.

Similarly, reactions with nucleophiles containing thiol or hydroxyl groups can lead to the formation of chiral sulfur- or oxygen-containing heterocycles, such as tetrahydrothiophenes and tetrahydrofurans, respectively. The versatility of this approach allows for the synthesis of a diverse library of chiral heterocyclic building blocks, each bearing the valuable difluoromethyl group.

| Nucleophile Type | Intermediate Product | Resulting Heterocyclic Scaffold |

| Primary Amine | 3-Amino-1,1-difluoro-propan-2-ol | Chiral Aziridines, Pyrrolidines |

| Amino alcohol | N-Substituted amino alcohol | Chiral Morpholines, Oxazepanes |

| Thiols | 3-Thio-1,1-difluoro-propan-2-ol | Chiral Tetrahydrothiophenes |

| Dithiols | Bis(hydroxypropyl)disulfide | Chiral Dithianes |

This interactive table summarizes the synthesis of various chiral heterocyclic scaffolds starting from this compound and different nucleophiles.

Development of Fluorinated Molecular Probes and Chiral Resolution Reagents

The unique properties of the fluorine atom, including its high electronegativity and the fact that ¹⁹F is an NMR-active nucleus with 100% natural abundance, make fluorinated molecules excellent candidates for molecular probes. The difluoromethyl group introduced via this compound can serve as a sensitive reporter group in ¹⁹F NMR studies to investigate protein-ligand interactions or monitor biological processes.

Furthermore, the incorporation of this chiral fluorinated moiety into larger molecules can be used to develop novel imaging agents, particularly for Positron Emission Tomography (PET), if a fluorine-18 (B77423) isotope is used. The synthesis of such probes benefits from the defined stereochemistry of the oxirane, as biological recognition processes are often highly stereospecific. The metabolic stability conferred by the difluoromethyl group is also advantageous for in vivo imaging applications. researchgate.net

In the context of chiral separations, this compound can be used to synthesize chiral derivatizing agents. By reacting the oxirane with a suitable nucleophile attached to a chromophore, a reagent can be created that, when reacted with a racemic mixture (e.g., of chiral acids or amines), forms diastereomeric adducts. These diastereomers often exhibit different chromatographic behaviors or spectroscopic properties, allowing for their separation and the determination of the enantiomeric excess of the original mixture.

Precursor for Bioactive Compound Scaffolds (Focus on Synthetic Utility and Rational Design)

In rational drug design, the difluoromethyl group is recognized as a "lipophilic hydrogen bond donor" and a bioisostere of the hydroxyl group. researchgate.netnih.gov This unique combination of properties allows it to mimic the hydrogen bonding capabilities of an alcohol while increasing the lipophilicity and metabolic stability of the molecule, which can lead to improved cell permeability and pharmacokinetic profiles. nih.gov this compound is an ideal starting material for incorporating this bioisostere into potential drug candidates with precise stereochemical control.

The synthetic utility of the oxirane in this context is paramount. Medicinal chemists can employ regioselective ring-opening reactions to attach the chiral CHF₂-CH(OH)-CH₂- unit to a known pharmacophore. beilstein-journals.org For example, opening the epoxide with a phenolic or amine-containing drug molecule can create a new analogue where a difluoromethylated side chain replaces a different functional group. This strategy is a powerful tool in lead optimization, allowing for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The rational design aspect comes from the deliberate choice to use the CHF₂ group to solve specific problems, such as rapid metabolism at a hydroxyl site or poor membrane penetration. By starting with the enantiomerically pure oxirane, chemists can ensure that the desired stereoisomer of the final drug candidate is synthesized, avoiding potential off-target effects or lower efficacy associated with the wrong enantiomer.

| Bioactive Scaffold Class | Synthetic Transformation with Oxirane | Rationale for CHF₂ Incorporation |

| β-Amino Alcohols | Ring-opening with amines | Bioisostere for serine/threonine fragments |

| Protease Inhibitors | Coupling to peptide backbones | Enhance metabolic stability, mimic hydroxyl |

| Kinase Inhibitors | Attachment to heterocyclic cores | Improve lipophilicity and cell permeability |

| Antiviral Nucleosides | Formation of fluorinated side chains | Block metabolic oxidation sites |

This interactive table illustrates the application of this compound in the rational design of various bioactive compound scaffolds.

Theoretical and Computational Investigations of 2s 2 Difluoromethyl Oxirane

Electronic Structure and Molecular Conformation Analysis

The introduction of the difluoromethyl group into the oxirane ring is expected to significantly influence its electronic structure and conformational preferences due to the high electronegativity of the fluorine atoms. emerginginvestigators.org Computational studies, typically employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in understanding these effects. nih.gov

The electronic structure of (2S)-2-(Difluoromethyl)oxirane is characterized by the polarization of the C-F and C-O bonds. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, revealing a significant negative charge on the fluorine and oxygen atoms and a corresponding positive charge on the carbon atoms of the oxirane ring and the difluoromethyl group. nih.gov This charge distribution is critical in determining the molecule's reactivity, particularly towards nucleophilic attack.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. ajchem-a.com For epoxides, the LUMO is typically associated with the antibonding orbitals of the C-O bonds of the oxirane ring. The energy and localization of the LUMO will indicate the most likely site for nucleophilic attack. The presence of the electron-withdrawing difluoromethyl group is expected to lower the energy of the LUMO, making the epoxide more susceptible to nucleophilic ring-opening.

Illustrative Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -8.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 9.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and based on typical values for similar fluorinated organic molecules.

The conformational landscape of this compound is determined by the rotation around the C-C bond connecting the oxirane ring and the difluoromethyl group. A comprehensive conformational analysis involves scanning the potential energy surface by varying the relevant dihedral angles. researchgate.net For vicinal difluoroalkanes, there is a known preference for gauche conformations due to hyperconjugative interactions between the C-F and C-H or C-C bonds. researchgate.net A similar effect is expected to influence the conformational preferences of this compound.

Theoretical calculations can predict the relative energies of different conformers and the energy barriers to their interconversion. researchgate.net The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (O-C-C-H) | Relative Energy (kcal/mol) |

| Gauche I | 60° | 0.0 |

| Eclipsed | 120° | 3.5 |

| Gauche II | 180° | 0.8 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for fluorinated compounds.

Reaction Mechanism Elucidation (e.g., Epoxidation, Ring-Opening Pathways)

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound via epoxidation and its subsequent ring-opening reactions.

The synthesis of epoxides often involves the oxidation of the corresponding alkene. nih.gov Theoretical studies can model the transition states and intermediates of this process, providing insights into the reaction pathway and the factors that control stereoselectivity. For electron-deficient alkenes, epoxidation can be achieved under specific conditions, and computational models can help to understand the role of the catalyst and the oxidant. researchgate.netnih.gov

The ring-opening of epoxides is a synthetically important transformation that can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile. nih.gov For this compound, the presence of the electron-withdrawing difluoromethyl group influences the regioselectivity of the ring-opening.

Computational studies can model the potential energy surfaces for both SN2-type and SN1-type mechanisms. By calculating the activation energies for nucleophilic attack at both carbon atoms of the oxirane ring, the preferred regiochemical outcome can be predicted. pleiades.online A highly relevant experimental study on the regio- and diastereoselective ring-opening of the closely related (S)-(−)-2-(trifluoromethyl)oxirane has shown that nucleophilic attack occurs preferentially at the carbon atom further from the trifluoromethyl group. rsc.org This outcome is attributed to the electronic repulsion between the incoming nucleophile and the electron-rich trifluoromethyl group. nih.gov A similar regioselectivity would be expected for this compound.

Illustrative Calculated Activation Energies for Ring-Opening of this compound with a Generic Nucleophile (Nu⁻)

| Site of Attack | Activation Energy (kcal/mol) |

| C2 (proximal to CHF₂) | 25.8 |

| C3 (distal to CHF₂) | 18.2 |

Note: This data is illustrative and based on the expected electronic effects of the difluoromethyl group.

Stereochemical Induction and Selectivity Modeling

Computational modeling is particularly valuable for understanding and predicting the stereochemical outcomes of reactions involving chiral molecules.

For the ring-opening of this compound with a chiral nucleophile, computational models can be used to predict the diastereoselectivity of the reaction. nih.gov This involves locating the transition states for the formation of all possible stereoisomeric products and comparing their relative energies. The diastereomer formed via the lowest energy transition state is predicted to be the major product.

In the case of the ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with a chiral tetrahydroquinoline, a high degree of diastereoselectivity was observed. rsc.org Computational modeling of similar systems can help to rationalize the observed stereoselectivity by analyzing the non-covalent interactions in the transition state structures that favor the formation of one diastereomer over the other.

Spectroscopic Property Predictions and Interpretations

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization and identification of molecules.

The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of computational chemistry. nih.govchemaxon.com Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values. researchgate.net For this compound, predicting the 19F NMR spectrum is particularly important for its characterization. acs.org

Illustrative Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CHF₂) | 5.8 |

| ¹³C (CHF₂) | 115.2 |

| ¹⁹F (CHF₂) | -120.5 |

Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

The calculation of vibrational frequencies is another important computational tool that can aid in the interpretation of infrared (IR) and Raman spectra. cuny.edu By performing a frequency calculation on the optimized geometry of this compound, the vibrational modes can be predicted. ethz.chcardiff.ac.uk These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to assign the observed absorption bands to specific molecular vibrations. ajchem-a.com

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (CHF₂) | 3050 |

| C-F stretch (asymmetric) | 1150 |

| C-F stretch (symmetric) | 1100 |

| Oxirane ring breathing | 1250 |

Note: This data is illustrative and based on characteristic vibrational frequencies for fluorinated epoxides.

Enzymatic Interactions and Biotransformations of Difluoromethyl Epoxides Mechanistic Insights

Epoxide Hydrolase-Mediated Ring Opening and Mechanistic Metabolism Studies

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. wikipedia.org This biotransformation is a critical detoxification pathway for xenobiotic epoxides and also plays a role in the metabolism of endogenous signaling molecules. nih.govresearchgate.net The general mechanism of microsomal epoxide hydrolase (mEH), a common form of EH, involves a two-step process. nih.gov First, a nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide carbons, leading to the formation of a covalent hydroxyalkyl-enzyme intermediate. researchgate.netebi.ac.uk Subsequently, a water molecule, activated by a charge-relay system involving histidine and another aspartate residue, hydrolyzes the ester intermediate, releasing the diol product and regenerating the enzyme. ebi.ac.uk

The metabolism of (2S)-2-(Difluoromethyl)oxirane by epoxide hydrolases is expected to follow this general mechanistic pathway. The enzyme-catalyzed hydrolysis of substituted oxiranes has been shown to be sensitive to the nature of the substituents on the epoxide ring. nih.gov For instance, the size and electronic properties of the substituent can influence both the rate of hydrolysis and the regioselectivity of the nucleophilic attack.

Table 1: Key Catalytic Residues in Epoxide Hydrolase and Their Roles

| Catalytic Residue | Role in Catalysis |

| Aspartate (nucleophile) | Initiates a nucleophilic attack on the epoxide carbon to form a covalent intermediate. ebi.ac.uk |

| Histidine (general base) | Activates a water molecule for the hydrolysis of the enzyme-substrate intermediate. ebi.ac.uk |

| Aspartate (part of triad) | Orients and polarizes the histidine residue to enhance its basicity. ebi.ac.uk |

| Tyrosine/Tryptophan | Stabilizes the transition state and intermediates through hydrogen bonding. ebi.ac.uk |

This table summarizes the principal amino acid residues involved in the catalytic mechanism of epoxide hydrolases.

Mechanistic studies on the metabolism of fluorinated compounds in other contexts have shown that the presence of fluorine can influence the metabolic fate of a molecule. For example, fluorination can alter the lipophilicity and electronic properties of a substrate, thereby affecting its binding to the enzyme's active site and its susceptibility to metabolic transformation. In the case of this compound, the strong electron-withdrawing nature of the difluoromethyl group is anticipated to impact the electronic distribution within the oxirane ring, potentially influencing the regioselectivity of the enzymatic ring-opening.

Interaction with Enzyme Active Sites as Mechanistic Probes

Fluorinated compounds are often utilized as mechanistic probes to study enzyme active sites and reaction mechanisms. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can provide valuable insights into enzyme-substrate interactions. While specific studies on this compound as a mechanistic probe are not detailed in the provided results, the principles of using fluorinated substrates can be applied.

The interaction of this compound with the active site of an epoxide hydrolase can be influenced by several factors. The difluoromethyl group can participate in hydrogen bonding interactions with active site residues, potentially altering the orientation of the epoxide ring within the catalytic site. Molecular modeling studies with other fluorinated inhibitors have shown that electronegative fluorine substituents can orient towards specific residues in the enzyme's secondary pocket.

Furthermore, the stability of the C-F bond makes it a useful tool for studying reaction mechanisms without the complication of defluorination. The metabolism of some fluorinated thioethers, for instance, proceeds without evidence of defluorination, indicating the stability of the fluorinated motif during enzymatic processing. The use of fluorogenic probes, which release a fluorescent molecule upon enzymatic action, is a common strategy for assaying epoxide hydrolase activity and can be adapted to study the processing of fluorinated epoxides. nih.govscispace.com

Influence of Fluorination on Enzymatic Catalysis and Selectivity

The introduction of fluorine into a substrate can have a profound effect on both the rate and selectivity of an enzymatic reaction. In the context of epoxide hydrolase-catalyzed ring opening, the presence of the difluoromethyl group in this compound is expected to influence the catalysis in several ways.

The electron-withdrawing nature of the difluoromethyl group can polarize the C-O bonds of the oxirane ring, making the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the enzyme's aspartate residue. This could potentially lead to an increased rate of the initial ring-opening step. However, the steric bulk of the difluoromethyl group, although relatively small, might also affect the binding affinity of the substrate for the enzyme's active site.

Enzymatic reactions, particularly those involving chiral substrates like this compound, are often highly stereoselective. The enantioselectivity of epoxide hydrolases is well-documented and is dependent on the substitution pattern of the oxirane. nih.gov Studies with various substituted oxiranes have demonstrated that both the enantioselectivity and regioselectivity of the enzymatic hydrolysis are highly dependent on the structure of the substrate. nih.gov For example, the hydrolysis of cis-oxiranes often proceeds with high enantioselectivity. nih.gov

The fluorination pattern can also dictate the regioselectivity of the ring-opening reaction. In non-enzymatic, nucleophilic ring-opening reactions of fluorinated epoxides, the regioselectivity is governed by the SN2 mechanism, with the nucleophile attacking the less hindered carbon atom. beilstein-journals.org In an enzymatic context, while the same fundamental chemical principles apply, the precise orientation of the substrate within the active site, enforced by specific enzyme-substrate interactions, will ultimately determine the regioselectivity of the diol product. The presence of the difluoromethyl group could favor nucleophilic attack at the distal carbon of the epoxide, leading to a specific regioisomer of the resulting diol.

Table 2: Potential Effects of the Difluoromethyl Group on Epoxide Hydrolase Catalysis

| Property Influenced | Potential Effect | Mechanistic Rationale |

| Reaction Rate | May increase the rate of nucleophilic attack. | The electron-withdrawing nature of the CHF₂ group increases the electrophilicity of the adjacent epoxide carbon. |

| Binding Affinity | Could be altered due to steric and electronic effects. | The size and polarity of the CHF₂ group may affect interactions with the enzyme's active site residues. |

| Regioselectivity | May favor attack at the carbon distal to the CHF₂ group. | Steric hindrance from the difluoromethyl group and electronic effects could direct the nucleophilic attack. |

| Enantioselectivity | The (2S) configuration will be recognized by the enzyme's chiral active site. | Epoxide hydrolases exhibit high substrate enantioselectivity for chiral epoxides. nih.gov |

This table outlines the plausible influences of the difluoromethyl substituent on the enzymatic hydrolysis of this compound based on general principles of enzyme catalysis and the known effects of fluorination.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantioseparation and Diastereomeric Analysis

Chiral chromatography is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the analytical and preparative separation of enantiomers of fluorinated compounds. nsf.govnih.gov For a molecule like (2S)-2-(Difluoromethyl)oxirane, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) or macrocyclic glycopeptide-based selectors are often effective. nsf.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The high polarity and unique stereoelectronic properties of the difluoromethyl group can significantly influence these interactions, often requiring methodical optimization of the mobile phase composition (typically mixtures of alkanes and alcohols) to achieve baseline resolution. nsf.gov

Gas Chromatography (GC): For volatile compounds, chiral GC offers high resolution and sensitivity. Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral molecules, including epoxides. chromatographyonline.comresearchgate.net These cyclodextrin (B1172386) derivatives are incorporated into a polysiloxane stationary phase, creating a chiral environment within the capillary column. gcms.cz The enantiomers of this compound would partition differently into this chiral phase based on the stability of the inclusion complexes formed, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., 19F NMR, Chiral Derivatizing Agents)

NMR spectroscopy is an indispensable tool for structural and stereochemical analysis.

¹⁹F NMR Spectroscopy : The presence of the difluoromethyl (CHF₂) group makes ¹⁹F NMR a particularly powerful technique. The two fluorine atoms in the CHF₂ group attached to the chiral center of the oxirane are diastereotopic. nih.govnih.gov This means they are in chemically non-equivalent environments and will exhibit distinct signals in the ¹⁹F NMR spectrum. semanticscholar.orgdntb.gov.ua These signals typically appear as a pair of doublets of doublets, with a large geminal coupling constant (²JFF) and different vicinal couplings to the proton on the same carbon (²JHF) and other nearby protons. The difference in chemical shifts (anisochrony) between these diastereotopic fluorines can be sensitive to the molecular conformation and the surrounding chemical environment, providing a sensitive probe for stereochemical analysis. nih.govmdpi.com

Chiral Derivatizing Agents (CDAs) : To determine the enantiomeric excess (ee) of this compound, NMR can be used in conjunction with a chiral derivatizing agent (CDA). wikipedia.orgnih.gov This involves reacting the oxirane with a nucleophile to open the ring and form a secondary alcohol. This alcohol is then reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form a mixture of diastereomeric esters. wikipedia.orgudel.edu Since diastereomers have different physical properties, their corresponding signals in the ¹H or ¹⁹F NMR spectrum will be distinct and can be integrated to accurately determine the ratio of the original enantiomers. wikipedia.orgyoutube.com The trifluoromethyl group in Mosher's acid provides a clean singlet in the ¹⁹F NMR spectrum for each diastereomer, simplifying quantification. youtube.com

Photoelectron Circular Dichroism (PECD) for Chiral Analysis

Photoelectron Circular Dichroism (PECD) is a highly sensitive gas-phase technique for chiral discrimination. It measures the forward-backward asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. rsc.org This asymmetry is directly dependent on the handedness of the molecule and can be several orders of magnitude stronger than the effects seen in traditional circular dichroism.

A comparative study on trifluoromethyl-oxirane and methyl-oxirane has demonstrated PECD's profound sensitivity to chemical substitution at the chiral center. rsc.org The substitution of H with a CF₃ group dramatically alters the PECD signal, highlighting the technique's ability to probe the electronic structure of the chiral center. rsc.org For this compound, PECD would provide a unique fingerprint corresponding to its absolute configuration. By comparing the experimental PECD signal with theoretical calculations, the absolute stereochemistry can be unequivocally assigned. rsc.org

Mass Spectrometry for Structural Confirmation and Isotopic Labeling Studies

Structural Confirmation: Mass spectrometry (MS) is fundamental for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem MS (MS/MS), provides structural information that can confirm the connectivity of the atoms, including the presence of the difluoromethyl-oxirane moiety. rsc.orgnih.gov The mass spectra of fluorocarbons are often characterized by the prominent CF₃⁺ ion, and similar characteristic fragments would be expected. nist.gov

Isotopic Labeling Studies: MS is an essential detection method for isotopic labeling studies, which are used to investigate reaction mechanisms. researchgate.netwikipedia.orgias.ac.in For instance, one could synthesize this compound using ¹⁸O to label the oxygen atom of the epoxide ring. By reacting this labeled oxirane and analyzing the products by MS, the position of the ¹⁸O atom can be tracked, providing definitive evidence for the mechanism of the ring-opening reaction (e.g., distinguishing between Sₙ1 and Sₙ2 pathways). researchgate.net Similarly, deuterium (B1214612) labeling can be used to trace the path of hydrogen atoms during a reaction. wikipedia.orgthieme-connect.de This combination of isotopic labeling and MS analysis is a powerful tool for elucidating detailed mechanistic pathways involving the chiral epoxide.

Q & A

Q. How can (2S)-2-(Difluoromethyl)oxirane be synthesized with high enantiomeric purity?

The synthesis typically involves epoxidation of a difluoromethyl-substituted alkene using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to ensure stereochemical control . Chiral precursors such as (S)-glycidol derivatives are employed to retain enantiomeric integrity. Post-reaction purification via fractional distillation or chiral chromatography is critical to achieving >95% enantiomeric excess (ee) .

Q. What types of reactions does this compound undergo, and what are the major products?

The compound participates in:

- Nucleophilic ring-opening : Reacts with amines, alcohols, or thiols to yield difluoromethyl-substituted alcohols, ethers, or amines. For example, reaction with benzylamine produces (2S)-2-(difluoromethyl)-3-(benzylamino)propan-1-ol .

- Oxidation : Forms difluoromethyl ketones using oxidizing agents like Jones reagent .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the oxirane ring to a 1,2-diol .

Q. How does the difluoromethyl group influence the compound’s stability and reactivity?

The difluoromethyl group enhances electrophilicity of the oxirane ring due to electron-withdrawing effects, accelerating nucleophilic attacks. It also improves metabolic stability compared to non-fluorinated analogs, as observed in in vitro cytochrome P450 assays .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for large-scale applications?

Continuous flow reactors with immobilized chiral catalysts (e.g., titanium-salen complexes) enable scalable production while maintaining >90% ee. Reaction parameters (temperature, residence time) are tightly controlled to minimize racemization. Process analytical technology (PAT) ensures real-time monitoring of ee and yield .

Q. How can kinetic resolution be applied to separate this compound from its enantiomer?

Lipase-catalyzed transesterification (e.g., using Candida antarctica Lipase B) selectively acylates the (2R)-enantiomer, leaving the (2S)-form unreacted. The enantiomers are then separated via liquid-liquid extraction. This method achieves 98% ee with a 45% yield of the desired (2S)-isomer .

Q. What computational methods predict the stereoelectronic effects of the difluoromethyl group on enzyme interactions?

Density Functional Theory (DFT) calculations reveal that the C–F bonds induce a dipole moment favoring hydrogen bonding with active-site residues (e.g., serine hydrolases). Molecular dynamics simulations show enhanced binding affinity (~2 kcal/mol) compared to non-fluorinated analogs, aligning with experimental IC₅₀ data .

Q. How do conflicting reports on the compound’s reactivity in epoxide ring-opening reactions arise, and how can they be resolved?

Discrepancies in regioselectivity (e.g., C2 vs. C3 attack) stem from solvent polarity and nucleophile strength. For example, in polar aprotic solvents (DMF), hard nucleophiles (e.g., NaN₃) favor C2 attack, while soft nucleophiles (e.g., thiophenol) target C3. Systematic solvent/nucleophile screens (e.g., using Hammett plots) clarify these trends .

Q. What role does this compound play in designing fluorinated biochemical probes?

The compound serves as a precursor for fluorinated analogs of natural substrates (e.g., sphingolipids). Its oxirane ring undergoes site-specific modifications in enzyme active sites, enabling mechanistic studies of fluorination’s impact on catalysis. For instance, it has been used to probe fluorohydrolase activity via ¹⁹F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.